3,4,5-Triethoxybenzohydrazide

Beschreibung

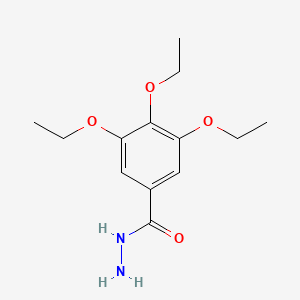

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4,5-triethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-4-17-10-7-9(13(16)15-14)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJDYADVRMKUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365835 | |

| Record name | 3,4,5-triethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379254-36-1 | |

| Record name | 3,4,5-triethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Organic Transformations of 3,4,5 Triethoxybenzohydrazide

Established Synthetic Pathways for 3,4,5-Triethoxybenzohydrazide Production

The most established and logical synthetic route to this compound begins with gallic acid (3,4,5-trihydroxybenzoic acid), a naturally abundant phenolic acid. The pathway involves three primary transformations: esterification, etherification, and hydrazinolysis.

Esterification of Gallic Acid: The synthesis typically commences with a Fischer esterification of gallic acid. In this step, gallic acid is reacted with excess ethanol (B145695) in the presence of an acid catalyst (such as sulfuric acid) to produce ethyl 3,4,5-trihydroxybenzoate, commonly known as ethyl gallate. sigmaaldrich.com

Etherification of Ethyl Gallate: The three phenolic hydroxyl groups of ethyl gallate are then converted to ethoxy groups. This is achieved via a Williamson ether synthesis, where the ethyl gallate is treated with an ethylating agent, such as diethyl sulfate (B86663) or ethyl iodide, in the presence of a suitable base (e.g., potassium carbonate). This step yields the key intermediate, ethyl 3,4,5-triethoxybenzoate.

Hydrazinolysis of the Ester: The final step is the conversion of the ethyl ester group into a hydrazide. Ethyl 3,4,5-triethoxybenzoate is reacted with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). thepharmajournal.com The reaction is typically performed by refluxing the components in a solvent like ethanol. thepharmajournal.com The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of this compound as a stable, often crystalline, solid.

Precursor Derivatization and Functionalization Strategies

The synthetic utility of this compound is significantly enhanced by its capacity for further functionalization, primarily involving the terminal -NH₂ group of the hydrazide moiety.

Precursor Derivatization: The primary precursor, ethyl 3,4,5-triethoxybenzoate, is itself a derivative of gallic acid. Its synthesis allows for the introduction of the stable triethoxy functionalities, which modify the electronic and lipophilic properties of the molecule compared to the parent trihydroxy structure.

Functionalization of this compound: The hydrazide functional group is a versatile platform for building more complex molecules. The most common derivatization strategy is the condensation reaction with a wide variety of aldehydes and ketones. derpharmachemica.comderpharmachemica.com This reaction, often catalyzed by a small amount of acid, results in the formation of N'-substituted acylhydrazones (a class of Schiff bases). derpharmachemica.com This method is powerful for creating a library of derivatives, as the properties of the final compound can be systematically tuned by changing the structure of the aldehyde or ketone reactant. These hydrazones are a significant class of compounds investigated for various chemical and biological applications. nih.govnih.gov

Optimization of Reaction Conditions for Enhanced Synthetic Yields

Optimizing the final hydrazinolysis step is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Several reaction parameters can be systematically adjusted. researchgate.net Key variables include the choice of solvent, reaction temperature, reaction duration, and the molar ratio of the ester to hydrazine hydrate.

For instance, a comparative study of reaction conditions for a typical hydrazinolysis might explore the following:

Conventional Heating: Refluxing the ester and hydrazine hydrate in a solvent such as ethanol is a standard method. thepharmajournal.com

Solvent-Free Conditions: Conducting the reaction with neat reactants can reduce waste and simplify purification. researchgate.net

Alternative Energy Sources: Microwave irradiation has been shown to dramatically reduce reaction times for hydrazide synthesis from hours to minutes. thepharmajournal.com

The following interactive table illustrates a hypothetical optimization study for the conversion of Ethyl 3,4,5-triethoxybenzoate to this compound.

| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| A | Conventional Reflux | Ethanol | 78 | 8 hours | 75 |

| B | Conventional Stirring | None | 25 | 48 hours | 60 |

| C | Conventional Stirring | Ethanol | 25 | 48 hours | 55 |

| D | Microwave Irradiation | Ethanol | 80 | 5 minutes | 92 |

| E | Microwave Irradiation | None | 80 | 3 minutes | 95 |

This table is a representative example based on general principles of reaction optimization and does not represent experimentally verified data for this specific compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry offer a framework for making the synthesis of this compound more environmentally benign and efficient. mdpi.com

Waste Prevention: The ideal synthesis has high atom economy, incorporating the maximum amount of reactants into the final product. The hydrazinolysis step is inherently atom-economical, producing only ethanol as a major byproduct.

Energy Efficiency: A significant green improvement is the use of microwave-assisted synthesis. researchgate.net Compared to conventional reflux, which requires prolonged heating, microwave irradiation can reduce reaction times from hours to mere minutes, drastically lowering energy consumption. thepharmajournal.com

Use of Safer Solvents and Conditions: Efforts in green chemistry aim to minimize or eliminate the use of hazardous solvents. Developing solvent-free reaction conditions, such as neat grinding or heating of reactants, is a key strategy. mdpi.comresearchgate.net This not only reduces solvent waste but also simplifies product work-up.

Catalysis: While the uncatalyzed reaction between an ester and hydrazine works well, research into other hydrazide syntheses has shown that reusable, non-toxic organocatalysts like L-proline can be effective, often under solvent-free conditions. mdpi.com Adopting solid-phase synthesis techniques can also minimize the use of solvents and simplify purification. gfpp.fr

By integrating these principles, the synthesis of this compound can be shifted towards a more sustainable and cost-effective process.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4,5 Triethoxybenzohydrazide Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) environments within a molecule. For 3,4,5-Triethoxybenzohydrazide, NMR data provides a detailed map of its molecular skeleton.

In ¹H NMR spectroscopy, the chemical shifts (δ) are influenced by the electronic environment of each proton. chemrevise.org The aromatic protons of the 3,4,5-triethoxy substituted ring are expected to appear as a singlet due to their chemical equivalence, with a predicted chemical shift in the range of δ 7.0-7.5 ppm. The protons of the ethoxy groups will exhibit a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling. youtube.com The methylene protons, being directly attached to the electron-withdrawing oxygen atom, will be deshielded and are predicted to resonate around δ 4.0-4.2 ppm. The methyl protons will appear further upfield, typically in the δ 1.3-1.5 ppm region. The protons of the hydrazide moiety (-CONHNH₂) will present as distinct signals. The NH proton of the amide is anticipated to be a broad singlet around δ 9.5-10.0 ppm, while the NH₂ protons are also expected to be a broad singlet, typically appearing in the δ 4.5-5.0 ppm range. The integration of these signals will correspond to the number of protons in each unique environment.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbon (C=O) of the hydrazide group is characteristically found in the downfield region of the spectrum, anticipated around δ 165-170 ppm. The aromatic carbons will produce a set of signals in the δ 100-160 ppm range. The carbon attached to the carbonyl group (C1) and the carbons bearing the ethoxy groups (C3, C4, C5) will have distinct chemical shifts influenced by their substituents. The carbons of the ethoxy groups will show two signals: one for the methylene carbons (-OCH₂-) around δ 60-70 ppm and another for the methyl carbons (-CH₃) in the upfield region, around δ 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0-7.5 (s, 2H) | - |

| -OCH₂CH₃ | 4.0-4.2 (q, 6H) | 60-70 |

| -OCH₂CH₃ | 1.3-1.5 (t, 9H) | 15-20 |

| -CONH- | 9.5-10.0 (s, 1H) | - |

| -NH₂ | 4.5-5.0 (s, 2H) | - |

| C=O | - | 165-170 |

| Aromatic C1 | - | ~125 |

| Aromatic C2, C6 | - | ~108 |

| Aromatic C3, C5 | - | ~153 |

| Aromatic C4 | - | ~145 |

s = singlet, t = triplet, q = quartet. Chemical shifts are referenced to TMS. Values are predictive and based on analysis of similar structures.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. thermofisher.com These two techniques are often complementary, as some vibrational modes may be more active in either IR or Raman scattering. thermofisher.com

For this compound, the FTIR spectrum is expected to be dominated by several characteristic absorption bands. A strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration of the hydrazide group is anticipated in the region of 1640-1680 cm⁻¹. The N-H stretching vibrations of the amide and amine groups are expected to appear as one or more bands in the 3200-3400 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the ethoxy groups will be observed around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations will likely produce several bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkages will give rise to strong bands, typically in the 1000-1300 cm⁻¹ range.

Raman spectroscopy will provide complementary information. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum, expected around 1600 cm⁻¹. The C-H bending and stretching vibrations will also be visible. The combination of FTIR and Raman data allows for a more complete picture of the vibrational modes and can aid in conformational analysis. qut.edu.au

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | 3200-3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 | Medium-Strong |

| C=O Stretch | 1640-1680 | 1640-1680 | Strong |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| N-H Bend | 1580-1620 | - | Medium |

| C-O-C Stretch | 1000-1300 | 1000-1300 | Strong |

Values are predictive and based on analysis of similar structures.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron impact (EI) or electrospray ionization (ESI) would be suitable methods.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound (C₁₃H₂₀N₂O₄). The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound are expected to include:

Loss of the hydrazide moiety: Cleavage of the amide bond could result in the formation of a 3,4,5-triethoxybenzoyl cation.

Loss of ethoxy groups: Sequential loss of ethylene (B1197577) (C₂H₄) from the ethoxy groups is a common fragmentation pathway for ethoxy-substituted aromatic compounds.

Cleavage of the N-N bond: This would lead to the formation of different fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment | Description |

| 268 | [C₁₃H₂₀N₂O₄]⁺ | Molecular Ion (M⁺) |

| 237 | [C₁₃H₁₇O₄]⁺ | Loss of -NHNH₂ |

| 209 | [C₁₁H₁₃O₄]⁺ | Loss of -NHNH₂ and C₂H₄ |

| 181 | [C₉H₉O₄]⁺ | Loss of -NHNH₂ and 2 x C₂H₄ |

| 153 | [C₇H₅O₄]⁺ | Loss of -NHNH₂ and 3 x C₂H₄ |

m/z values are based on the most common isotopes and are predictive.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov Obtaining single crystals of this compound suitable for X-ray diffraction would allow for the complete elucidation of its three-dimensional structure.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Lengths (Å) | C=O: ~1.23, C-N: ~1.33, N-N: ~1.42, C-O (ether): ~1.37 |

| Key Bond Angles (°) | C-C-C (ring): ~120, O-C-C (ring): ~120, C-N-N: ~118 |

| Intermolecular Interactions | N-H···O=C and N-H···O(ethoxy) hydrogen bonds |

Values are predictive and based on the analysis of similar crystal structures.

Computational Chemistry and Theoretical Investigations on 3,4,5 Triethoxybenzohydrazide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. mpg.deaps.org DFT calculations are centered on the principle that the ground-state energy of a many-electron system can be determined from its electron density, a simpler variable than the many-body wave function. mpg.de This approach allows for the prediction of various molecular properties, including geometric structures, energetic properties, and spectroscopic characteristics.

Molecular Geometry Optimization and Energetic Analysis

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of 3,4,5-Triethoxybenzohydrazide. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Energetic analysis, performed concurrently with geometry optimization, yields crucial data on the molecule's stability. The total energy of the optimized structure is a primary output, which can be used to compare the relative stabilities of different conformers or isomers. Furthermore, thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy can be calculated, providing a more complete picture of the molecule's energetic landscape.

Table 1: Calculated Energetic Properties of this compound

| Property | Value | Unit |

| Total Energy | [To be determined by specific DFT calculation] | Hartrees |

| Enthalpy | [To be determined by specific DFT calculation] | kcal/mol |

| Gibbs Free Energy | [To be determined by specific DFT calculation] | kcal/mol |

| Dipole Moment | [To be determined by specific DFT calculation] | Debye |

Note: The specific values in this table are placeholders and would be populated by the results of actual DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical hardness, and electronic transport properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

The distribution of the HOMO and LUMO across the this compound molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Value | Unit |

| HOMO Energy | [To be determined by specific DFT calculation] | eV |

| LUMO Energy | [To be determined by specific DFT calculation] | eV |

| HOMO-LUMO Gap | [To be determined by specific DFT calculation] | eV |

Note: The specific values in this table are placeholders and would be populated by the results of actual DFT calculations.

Theoretical Spectroscopic Property Prediction (NMR, IR)

DFT calculations can be used to predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Theoretical predictions of NMR chemical shifts (¹H and ¹³C) are achieved by calculating the magnetic shielding tensors for each nucleus. These predicted shifts can then be compared with experimental data to confirm the molecular structure.

Similarly, theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of chemical bonds. Comparing the theoretical and experimental IR spectra can aid in the identification and characterization of the compound.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and conformational flexibility over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of how the molecule moves and changes its shape. nih.gov For a molecule like this compound, which possesses flexible ethoxy groups, MD simulations can reveal the different conformations it can adopt in solution or in a biological environment. nih.gov These simulations provide a detailed picture of the molecule's conformational landscape and the transitions between different states.

Theoretical Studies on Non-Covalent Interactions within Molecular Systems

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the structure, stability, and function of molecular systems. mdpi.comresearchgate.net Theoretical methods, often in conjunction with DFT, are used to investigate these weak interactions within the this compound molecule and between it and other molecules. nih.govscielo.org.mx The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful tools for visualizing and quantifying these interactions. nih.govresearchgate.net Understanding the nature and strength of non-covalent interactions is essential for predicting crystal packing, protein-ligand binding, and self-assembly processes. researchgate.netresearchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions involving this compound, providing detailed information about the reaction mechanism. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Characterizing the geometry and energy of the transition state is crucial for determining the reaction rate and understanding the factors that control the reaction's outcome. Computational methods allow for the calculation of activation energies, which can be used to predict the feasibility of a proposed reaction pathway.

Coordination Chemistry and Metal Complexation of 3,4,5 Triethoxybenzohydrazide

Ligand Design Principles Incorporating 3,4,5-Triethoxybenzohydrazide

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and function of the resulting metal complexes. This compound incorporates several key features that make it an attractive candidate for ligand design. The hydrazide moiety (-CONHNH₂) provides a primary coordination site, capable of binding to metal ions in various ways. The presence of multiple donor atoms—specifically the carbonyl oxygen, the terminal amino nitrogen, and potentially the amide nitrogen upon deprotonation—allows for mono-, bi-, and even tridentate coordination.

The 3,4,5-triethoxy substitution pattern on the benzene (B151609) ring significantly influences the ligand's electronic and steric properties. The ethoxy groups are electron-donating, which can enhance the electron density on the hydrazide functional group, thereby modifying its coordination strength. Furthermore, the bulky nature of the ethoxy groups can introduce steric hindrance, which can be strategically utilized to control the coordination geometry around the metal center and to direct the self-assembly of larger supramolecular structures. The flexibility of the ethoxy chains can also play a role in the formation of specific crystalline packing arrangements in the solid state. In the context of designing ligands for specific applications, such as in MOFs, the ability to tune the ligand's properties through functionalization is paramount. The benzohydrazide (B10538) scaffold provides a robust platform for such modifications, enabling the synthesis of ligands with desired lengths, geometries, and functionalities to build porous materials with specific characteristics.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and can range from alcohols to dimethylformamide (DMF), depending on the solubility of the reactants and the desired crystalline product. The reaction is often carried out under reflux to ensure complete reaction, followed by slow cooling or solvent evaporation to promote the crystallization of the metal complex. researchgate.netnih.gov In many cases, the resulting complexes are stable in air and at room temperature. mdpi.com

The characterization of these newly synthesized complexes is a multi-step process involving a combination of spectroscopic and analytical techniques to determine their composition, structure, and properties.

Common Characterization Techniques:

| Technique | Information Obtained |

| Elemental Analysis (CHN) | Determines the empirical formula of the complex. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H) upon complexation. nih.gov |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and can help in deducing the coordination geometry around the metal ion. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are used to characterize the ligand and its diamagnetic complexes in solution, with chemical shift changes indicating coordination. researchgate.netnih.gov |

| Mass Spectrometry | Confirms the molecular weight of the complex and can provide information about its fragmentation pattern. researchgate.net |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. researchgate.netnih.gov |

| X-ray Diffraction (XRD) | Single-crystal XRD provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. Powder XRD can be used to check the phase purity of the bulk sample. researchgate.net |

| Magnetic Susceptibility Measurements | Determines the magnetic properties of paramagnetic complexes, providing insight into the oxidation state and spin state of the metal ion. nih.gov |

| Molar Conductivity Measurements | Indicates whether the complex is an electrolyte or non-electrolyte in solution. nih.gov |

Through the application of these techniques, a comprehensive understanding of the synthesized metal complexes of this compound can be achieved.

Elucidation of Coordination Modes and Geometries

This compound possesses multiple potential donor atoms, leading to a variety of possible coordination modes. The specific mode of coordination depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the presence of counter-ions or other ligands.

The hydrazide moiety can coordinate to a metal center in a neutral form or as a deprotonated anion. In its neutral form, it typically acts as a bidentate ligand, coordinating through the carbonyl oxygen and the terminal amino nitrogen to form a stable five-membered chelate ring. Upon deprotonation of the amide proton, the ligand can adopt a different bidentate mode or can even act as a bridging ligand between two metal centers. In some instances, benzohydrazide derivatives have been shown to act as tridentate ligands, involving the carbonyl oxygen, the amino nitrogen, and the imine nitrogen of the enol form. nih.gov

The coordination of one or more this compound ligands to a metal ion, often along with other co-ligands or solvent molecules, results in various coordination geometries. The geometry is primarily determined by the coordination number of the metal ion and the steric and electronic properties of the ligands.

Common Coordination Geometries for Metal Complexes:

| Coordination Number | Geometry |

| 4 | Tetrahedral or Square Planar nih.gov |

| 5 | Trigonal Bipyramidal or Square Pyramidal nih.gov |

| 6 | Octahedral nih.govmdpi.com |

For example, studies on related Schiff base complexes derived from hydrazides have shown that different metal ions favor different geometries. For instance, Cu(II) complexes can exhibit square planar geometry, while Zn(II) complexes might be tetrahedral. nih.gov Cr(III), Fe(III), Co(II), and Ni(II) ions frequently form octahedral complexes. researchgate.netnih.gov The specific geometry adopted by a metal complex of this compound would need to be confirmed experimentally, typically by single-crystal X-ray diffraction.

Spectroscopic and Theoretical Studies of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the interactions between this compound and a metal ion. Infrared (IR) spectroscopy is particularly useful for identifying the coordinating atoms of the ligand. A shift in the stretching frequency of the C=O and N-H bands to lower wavenumbers upon complexation is indicative of their involvement in coordination. Conversely, the appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

Electronic (UV-Vis) spectroscopy provides insights into the d-d electronic transitions of the metal ion and charge transfer transitions between the metal and the ligand. The positions and intensities of these bands can help to elucidate the coordination geometry of the complex. For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy can be employed to study the electronic environment of the metal center. nih.gov

To complement experimental data, theoretical studies using computational methods like Density Functional Theory (DFT) are increasingly being used. nih.gov DFT calculations can be employed to:

Optimize the geometry of the metal complexes. pitt.edu

Calculate vibrational frequencies to aid in the assignment of IR spectra.

Predict electronic absorption spectra (using Time-Dependent DFT, or TD-DFT).

Analyze the nature of the metal-ligand bond in terms of molecular orbitals. nih.gov

Determine the distribution of electron density and electrostatic potential. researchgate.net

These computational approaches provide a deeper understanding of the electronic structure and bonding within the complexes, helping to rationalize their observed properties and reactivity. nih.govpitt.edu

Design of Metal-Organic Frameworks (MOFs) utilizing Benzohydrazide Scaffolds

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands. The rational design of MOFs with specific topologies and pore characteristics for applications in gas storage, separation, catalysis, and sensing is a major goal in materials chemistry. nih.govrsc.org

Benzohydrazide scaffolds, including this compound, are promising candidates for the construction of MOFs. The directional binding capabilities of the hydrazide group, combined with the rigid phenyl backbone, can lead to the formation of robust and porous frameworks. The ethoxy groups of this compound can serve to functionalize the pores of the resulting MOF, influencing its hydrophobicity and its interactions with guest molecules.

The design principles for MOFs based on benzohydrazide ligands involve the careful selection of the metal node and the organic linker. Different metal ions (e.g., Zn(II), Cu(II), Zr(IV)) offer different coordination numbers and geometries, leading to a variety of network topologies. rsc.orgresearchgate.net The length and flexibility of the linker can also be tuned to control the pore size and shape of the MOF. rsc.org For instance, using a longer or more rigid benzohydrazide derivative could lead to larger pores. The synthesis of such MOFs is typically achieved under solvothermal conditions, where the components are heated in a sealed vessel to promote the formation of a crystalline framework. The resulting MOFs can be characterized by techniques such as single-crystal and powder X-ray diffraction, gas sorption analysis to determine porosity and surface area, and thermogravimetric analysis to assess thermal stability. nih.gov

Supramolecular Chemistry and Self Assembly Phenomena with 3,4,5 Triethoxybenzohydrazide Scaffolds

Molecular Recognition and Host-Guest Chemistry

There is no specific research available detailing the use of 3,4,5-Triethoxybenzohydrazide as a host or guest molecule in molecular recognition studies. The fundamental interactions and thermodynamic parameters governing its potential binding with other molecules have not been characterized in published literature.

Hydrogen Bonding Networks and Crystal Engineering

While the hydrazide and ethoxy functional groups present in this compound suggest a high propensity for forming extensive hydrogen-bonding networks, specific studies on its crystal structure and the engineering of its solid-state architecture are not documented. The patterns of hydrogen bonding and the resulting crystal packing arrangements remain uninvestigated.

Self-Assembly Strategies for Ordered Architectures

Information regarding the self-assembly of this compound into well-defined, ordered supramolecular architectures is absent from scientific databases. The strategies and conditions that might induce its assembly into structures such as gels, liquid crystals, or other organized materials have not been reported.

Non-Covalent Interactions in Supramolecular Structures

A detailed analysis of the non-covalent interactions, such as π-π stacking, van der Waals forces, and hydrophobic interactions, that could contribute to the formation of supramolecular structures involving this compound is not available. The interplay of these forces in directing its self-assembly is a subject that awaits exploration.

Development of Functional Materials and Advanced Probes Based on 3,4,5 Triethoxybenzohydrazide

Design and Synthesis of Fluorescent Probes Incorporating 3,4,5-Triethoxybenzohydrazide-Derived Fluorophores

The development of fluorescent probes is a significant area of research, with applications ranging from bioimaging to environmental sensing. The this compound moiety can be chemically modified and integrated into larger molecular systems to create novel fluorophores.

Fluorophore Integration and Spectroscopic Tuning for Specific Wavelengths

The integration of the this compound unit into fluorescent probes often involves its reaction with other molecules to form a larger, conjugated system that is responsible for the fluorescence. For instance, it can be a key component in the synthesis of oligo(3,4,5-triethoxycarbonyl-2-pyrazoline), a type of pseudopeptide oligomer. rsc.org This process involves a cyclo-polycondensation reaction. rsc.org The resulting oligomer exhibits a significant red-shift in its fluorescence and enhanced brightness compared to the monomeric pyrazoline unit. rsc.org

The spectroscopic properties of these probes can be fine-tuned. By altering the chemical structure, such as by varying substituents on the aromatic ring or extending the conjugation, the absorption and emission wavelengths can be adjusted. This tuning is crucial for developing probes that operate in specific regions of the electromagnetic spectrum, for example, to avoid interference from other fluorescent species in a complex environment.

Mechanisms of Fluorescence Response in Chemical Sensing Applications

The fluorescence of probes derived from this compound can be designed to respond to the presence of specific chemical analytes. The mechanism of this response is often based on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or aggregation-induced emission (AIE).

For example, a fluorescent sensor for hydrogen peroxide has been developed based on a coumarin (B35378) platform, which demonstrated a 25-fold increase in fluorescence upon interaction with H₂O₂. researchgate.net While not directly using this compound, this illustrates the principle of a fluorescence turn-on mechanism. In the context of materials derived from this compound, the hydrazide group can act as a recognition site for an analyte. Binding of the analyte can alter the electronic properties of the fluorophore, leading to a change in its fluorescence intensity or wavelength. Theoretical calculations can be employed to verify the mechanism of fluorescence sensing, as has been done for Cd-based complexes detecting nitrobenzene. nih.gov

Building Blocks for Polymeric and Dendrimeric Structures

The structure of this compound, with its reactive hydrazide group and potential for further functionalization on the aromatic ring, makes it an excellent candidate for constructing larger macromolecular architectures like polymers and dendrimers.

Incorporation into Macromolecular Architectures

Dendrimers are highly branched, tree-like molecules with a central core. tcichemicals.com The synthesis of dendrimers can be achieved through convergent or divergent strategies. In a convergent approach, the branches (dendrons) are built from the periphery inwards and then attached to a central core. tcichemicals.com this compound derivatives could potentially serve as the building blocks for these dendrons or as the core molecule itself. The multivalent nature of dendrimers allows for the attachment of multiple functional units, leading to materials with amplified properties. nih.gov

Similarly, this compound can be incorporated into linear or cross-linked polymers. The hydrazide group can react with aldehydes or ketones to form hydrazone linkages, a common method for polymer synthesis and modification.

Tunable Properties of this compound-Derived Polymers

The properties of polymers and dendrimers derived from this compound can be tailored for specific applications. The introduction of different functional groups onto the benzene (B151609) ring or at the periphery of a dendrimer can influence its solubility, thermal stability, and, importantly, its photophysical properties. For instance, the incorporation of hydrophilic or hydrophobic groups can control the polymer's behavior in different solvents.

The ability to introduce various functional groups allows for the engineering of materials with specific recognition capabilities or responsiveness to external stimuli like pH or temperature.

Chemo-sensing Systems for Chemical Analytes Based on Structural Modifications

By strategically modifying the structure of this compound, it is possible to create highly selective and sensitive chemosensors for a variety of chemical analytes.

The design of such a chemosensor involves creating a specific binding site for the target analyte within the molecular structure. The binding event then triggers a measurable signal, most commonly a change in fluorescence. The hydrazide group itself can act as a binding site for certain ions or molecules. Furthermore, it can be a reactive handle to attach more complex recognition units.

Material Science Applications (e.g., Liquid Crystals)

The exploration of novel organic molecules for applications in material science, particularly in the realm of liquid crystals, is a dynamic field of research. While direct studies on the liquid crystalline properties of this compound are not extensively documented in publicly available research, its molecular structure provides a strong basis for predicting its potential as a building block for liquid crystalline materials. The presence of a benzohydrazide (B10538) core functionalized with three ethoxy groups suggests that this compound could be a valuable precursor for the synthesis of mesogenic compounds, especially calamitic (rod-like) liquid crystals.

Derivatives of this compound in Liquid Crystals

The hydrazide functional group (-CONHNH2) in this compound is a versatile platform for synthesizing Schiff bases and other derivatives that are known to exhibit liquid crystalline properties. By reacting the hydrazide with various aldehydes or ketones, a wide array of aroylhydrazones can be prepared. The resulting imine linkage (-N=CH-) extends the rigid core of the molecule, which is a crucial factor for achieving the necessary molecular anisotropy for liquid crystal formation.

Research on analogous structures, such as Schiff bases derived from other benzohydrazides, has demonstrated that the nature of the terminal groups and the length of flexible alkyl or alkoxy chains play a significant role in determining the type of mesophase (e.g., nematic, smectic) and the temperature range of its stability. environmentaljournals.orguomustansiriyah.edu.iqresearchgate.netnih.gov For instance, the introduction of long alkoxy chains often promotes the formation of smectic phases due to increased van der Waals interactions and a tendency for micro-segregation of the flexible chains and rigid cores. researchgate.net

Influence of the 3,4,5-Triethoxy Substitution

The presence of three ethoxy groups on the phenyl ring of this compound is expected to have a pronounced effect on the molecule's potential liquid crystalline behavior. These bulky groups increase the molecular width, which can disrupt the close packing typically seen in crystalline solids and thereby lower the melting point. A lower melting point is often desirable for practical applications of liquid crystals.

Furthermore, the oxygen atoms in the ethoxy groups can participate in intermolecular hydrogen bonding, either with the hydrazide moiety of a neighboring molecule or with other components in a mixture. Hydrogen bonding is a powerful tool for inducing and stabilizing liquid crystalline phases, often leading to the formation of supramolecular structures with well-defined mesomorphic properties.

Research Findings on Structurally Related Compounds

Studies on various triazine-based macromolecules and other heterocyclic compounds have shown that the incorporation of multiple alkoxy groups can lead to the formation of discotic or columnar liquid crystal phases. nih.gov While this compound itself is not a disc-shaped molecule, its derivatives, particularly those formed through reactions that create larger, more complex structures, could potentially exhibit such phases.

The thermal behavior of Schiff bases is a key indicator of their liquid crystalline properties. Differential Scanning Calorimetry (DSC) is commonly used to identify phase transitions, such as the transition from a crystalline solid to a liquid crystal and from a liquid crystal to an isotropic liquid. environmentaljournals.orguomustansiriyah.edu.iq The following table illustrates typical phase transition data that might be expected for a hypothetical Schiff base derivative of this compound, based on findings for similar compounds.

| Compound | Transition | Temperature (°C) |

| Hypothetical Schiff Base 1 | Crystal to Nematic | 110 |

| Nematic to Isotropic | 150 | |

| Hypothetical Schiff Base 2 | Crystal to Smectic A | 95 |

| Smectic A to Nematic | 125 | |

| Nematic to Isotropic | 140 | |

| This table is illustrative and based on data for structurally related compounds. |

The textures observed under a Polarizing Optical Microscope (POM) are also critical for identifying the specific type of liquid crystal phase. environmentaljournals.orguomustansiriyah.edu.iq For example, nematic phases typically exhibit a "threaded" or "schlieren" texture, while smectic phases show "focal conic" or "fan-shaped" textures.

Green Chemistry Principles Applied to 3,4,5 Triethoxybenzohydrazide Research

Sustainable Synthesis of 3,4,5-Triethoxybenzohydrazide and its Derivatives

The sustainable synthesis of this compound, a derivative of gallic acid, is rooted in the use of renewable starting materials and environmentally friendly reaction pathways. google.comgoogle.com A common method involves the reaction of a gallic acid ester with hydrazine (B178648) hydrate (B1144303). google.comgoogle.com Gallic acid itself is a naturally occurring polyphenolic compound found in various plants, making it a renewable feedstock. google.com

The synthesis of related benzohydrazide (B10538) derivatives has also been explored using green chemistry principles. For instance, microwave-assisted synthesis has been shown to be a more eco-friendly and efficient method compared to conventional heating for producing certain benzohydrazide derivatives. rsc.orgthepharmajournal.com This method often leads to higher yields in shorter reaction times. thepharmajournal.com

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. researchgate.net In the synthesis of benzohydrazide derivatives, significant strides have been made toward solvent-free or more environmentally benign reaction conditions.

One notable approach is the use of high hydrostatic pressure (HHP) for the synthesis of substituted diaryl-hydrazones, which eliminates the need for solvents and acid catalysts. nih.gov This method can produce nearly quantitative yields, simplifying product isolation. nih.gov Another strategy involves microwave irradiation in a solvent-free environment, which has been successfully applied to the Biginelli condensation for synthesizing dihydropyrimidinones, a related class of compounds. researchgate.net

Furthermore, the use of water as a solvent is a highly desirable green alternative. derpharmachemica.com Research has demonstrated the successful synthesis of aromatic aldehyde-related 4-methoxy benzohydrazide derivatives under mild conditions using water, resulting in high yields. derpharmachemica.com

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Benzohydrazide Derivatives

| Feature | Conventional Method | Green Method (e.g., Microwave, HHP) |

| Solvent | Often uses organic solvents like ethanol (B145695), methanol. thepharmajournal.com | Can be solvent-free or use benign solvents like water. nih.govresearchgate.netderpharmachemica.comelsevierpure.com |

| Energy | Typically requires prolonged heating via conventional reflux. thepharmajournal.com | Reduced energy consumption due to shorter reaction times (microwave) or ambient temperature (HHP). thepharmajournal.comacs.orgnih.gov |

| Catalyst | May use stoichiometric amounts of acids or bases. derpharmachemica.com | Can be catalyst-free or use recyclable catalysts. nih.govresearchgate.net |

| Yield | Variable, can be moderate. derpharmachemica.com | Often results in good to excellent yields. rsc.orgnih.gov |

| Waste | Generates more solvent and potentially hazardous waste. | Minimizes waste generation. nih.govresearchgate.net |

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of efficiency and waste reduction. solubilityofthings.comacs.org In the context of benzohydrazide synthesis, various catalytic approaches have been explored to improve reaction outcomes.

Both inorganic acids (like HCl, H2SO4) and organic acids have been used as catalysts in the condensation reactions to form benzohydrazide derivatives, with inorganic acids often giving better results. derpharmachemica.com However, the focus is shifting towards more sustainable catalytic systems.

Biocatalysis, for example, presents a green alternative. Lipases have been successfully used to catalyze the synthesis of N'-alkyl benzohydrazides, demonstrating high yields and good substrate tolerance under mild conditions. nih.gov This enzymatic approach highlights the potential for using biological systems to drive chemical transformations more efficiently and with less environmental impact. nih.gov

The use of recyclable catalysts is another important strategy. While not specifically detailed for this compound, the general principles of green chemistry encourage the development of catalysts that can be easily recovered and reused, further minimizing waste.

Waste Minimization and Atom Economy Maximization

The principles of waste prevention and maximizing atom economy are central to green chemistry. solubilityofthings.comacs.org Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgrsc.org

In the synthesis of this compound and its derivatives, moving from traditional multi-step procedures to one-pot or multi-component reactions can significantly improve atom economy and reduce waste. biointerfaceresearch.com For example, the synthesis of benzohydrazones in a single step from a quinoid system is an efficient approach. biointerfaceresearch.com

The choice of synthetic route has a direct impact on waste generation. For instance, the traditional synthesis of benzohydrazide from ethyl benzoate (B1203000) and hydrazine hydrate involves several workup steps, including washing with aqueous solutions, which generates liquid waste. In contrast, solvent-free methods like high hydrostatic pressure synthesis can lead to nearly pure products, minimizing the need for purification and thus reducing waste. nih.gov

Table 2: Atom Economy in Different Reaction Types

| Reaction Type | Description | Atom Economy |

| Addition | All atoms of the reactants are incorporated into the single product. | 100% |

| Rearrangement | A molecule's structure is rearranged without adding or losing atoms. | 100% |

| Substitution | Part of a molecule is replaced by another atom or group. | Less than 100% |

| Elimination | Atoms are removed from a molecule, forming a double or triple bond. | Less than 100% |

The ideal synthesis of this compound would involve addition or rearrangement reactions to maximize atom economy, though substitution reactions are more common in practice. acs.org

Utilization of Renewable Feedstocks in Benzohydrazide Chemistry

The use of renewable feedstocks is a critical principle of green chemistry, aiming to shift away from depleting fossil fuel resources. solubilityofthings.comacs.org As previously mentioned, gallic acid, the precursor to this compound, is derived from hydrolysable tannins found in plants, making it a prime example of a renewable feedstock. google.com

Lignocellulosic biomass, which is abundant and non-food-based, is a major source of renewable carbon. nih.gov The chemical industry is increasingly looking to biorefineries to process biomass into valuable platform chemicals. nih.govbasf.com Gallic acid can be considered one such chemical derived from biomass.

The broader field of benzohydrazide chemistry can benefit from the wide array of chemicals that can be produced from renewable resources like starch, cellulose, and lignin. researchgate.netgreenchemistry-toolkit.org For example, various aromatic aldehydes, which are used to synthesize benzohydrazone derivatives, can potentially be sourced from lignin, a complex aromatic polymer found in wood. researchgate.net

The transition to a bio-based economy requires the development of efficient catalytic processes to convert highly functionalized biomass components into desired chemical products. nih.gov The synthesis of this compound from gallic acid is a clear demonstration of this principle in action.

Emerging Research Frontiers and Future Perspectives in 3,4,5 Triethoxybenzohydrazide Chemistry

Exploration of Novel Chemical Reactivity Patterns

The exploration of novel chemical reactivity patterns for 3,4,5-triethoxybenzohydrazide and its derivatives is a burgeoning area of research. Scientists are actively investigating new synthetic methodologies to expand the chemical space accessible from this versatile scaffold. A key focus is the development of more efficient and selective reactions. For instance, recent studies on related benzohydrazide (B10538) derivatives have demonstrated the utility of transition-metal-free reactions in aqueous environments, reacting activated amides with hydrazine (B178648) at room temperature to produce acyl hydrazides in good yields. organic-chemistry.org This approach offers a greener alternative to traditional methods.

Another avenue of exploration involves the use of catalysts to mediate novel transformations. Ruthenium tricarbonyl complexes have been shown to catalyze the synthesis of mono- or dialkylated acyl hydrazide compounds using alcohols as alkylating agents through a "borrowing hydrogen" strategy. organic-chemistry.org Furthermore, visible light has been utilized to mediate the synthesis of acyl hydrazides from acylsilanes without the need for additives or transition metals. organic-chemistry.org These innovative catalytic systems open up new possibilities for the functionalization of the this compound core.

The hydrazide-hydrazone linkage, readily formed from this compound, is also a platform for further chemical elaboration. Researchers have successfully utilized these derivatives in the synthesis of various heterocyclic compounds, such as coumarins, pyridines, thiazoles, and thiophenes, some of which have shown potential as antitumor agents. nih.gov The reactivity of the hydrazone moiety allows for cyclization and condensation reactions, leading to a diverse array of complex molecular architectures.

Integration into Advanced Hybrid Materials Systems

The unique molecular structure of this compound, with its aromatic core, flexible ethoxy groups, and reactive hydrazide functionality, makes it an attractive building block for the creation of advanced hybrid materials. The potential for hydrogen bonding, metal coordination, and covalent linkages allows for its integration into various organic-inorganic hybrid systems.

One area of interest is the development of novel metal-organic frameworks (MOFs) and coordination polymers. The hydrazide moiety can act as a chelating ligand, binding to metal ions to form extended network structures. The triethoxy groups can influence the porosity and dimensionality of these frameworks, potentially leading to materials with tailored properties for applications in gas storage, separation, and catalysis.

Furthermore, the ability of this compound derivatives to form stable complexes with various metal ions is being explored for the development of new sensors and responsive materials. The changes in the spectroscopic or electrochemical properties of the molecule upon binding to a specific analyte can be harnessed for detection purposes.

High-Throughput Synthesis and Screening for New Chemical Entities

To accelerate the discovery of new chemical entities based on the this compound scaffold, researchers are increasingly turning to high-throughput synthesis and screening methods. clockss.org These approaches allow for the rapid generation and evaluation of large libraries of related compounds, significantly speeding up the drug discovery and materials development process.

High-throughput synthesis of substituted hydrazine derivatives has been a focus, with the development of polymer-supported methods to facilitate regioselective alkylations. nebraska.edu For example, the use of a specific methoxycarboxyl resin has enabled the efficient synthesis of monosubstituted and 1,1-disubstituted hydrazine building blocks. nebraska.edu These techniques are crucial for creating diverse libraries of this compound analogs with varied substituents on the hydrazide nitrogen.

Once these compound libraries are synthesized, they can be subjected to high-throughput screening to identify molecules with desired biological activities or material properties. This parallel processing of synthesis and testing is a powerful strategy for navigating the vast chemical space and identifying promising lead compounds for further development. The lack of a wide variety of commercially available hydrazine building blocks has historically limited the diversity of such libraries, making the development of novel high-throughput synthetic methods for substituted hydrazines a critical area of research. clockss.org

Advanced Theoretical Modeling for Predictive Chemical Design

Advanced theoretical modeling and computational chemistry are playing an increasingly vital role in understanding and predicting the chemical behavior and properties of this compound and its derivatives. ijcrt.org Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are being employed to gain insights into molecular structure, reactivity, and potential biological activity. ijcrt.orgnih.gov

DFT calculations can provide detailed information about the electronic structure, molecular geometry, and vibrational frequencies of this compound and its reaction products. nih.govrsc.org This information is invaluable for elucidating reaction mechanisms and predicting the outcomes of chemical transformations. For instance, DFT calculations have been used to understand the origin and threshold between mono- and dialkylation in the ruthenium-catalyzed synthesis of acyl hydrazides. organic-chemistry.org

QSAR is a computational technique that correlates the chemical structure of a molecule with its biological activity or other properties. ijcrt.org By developing predictive QSAR models for benzohydrazide derivatives, researchers can virtually screen large numbers of compounds and prioritize those with the highest probability of success for synthesis and experimental testing. ijcrt.org This in silico approach significantly reduces the time and resources required for drug discovery and materials design. Molecular docking studies, often used in conjunction with DFT and QSAR, can predict the binding modes of this compound derivatives to biological targets, providing further guidance for the design of potent and selective molecules. nih.govrsc.orgmdpi.comderpharmachemica.com

Q & A

Q. What are the optimal synthetic routes for 3,4,5-Triethoxybenzohydrazide, and how can reaction efficiency be maximized?

Methodological Answer: The synthesis typically involves condensation of 3,4,5-triethoxybenzoic acid derivatives with hydrazine. A general protocol includes:

- Step 1: Dissolve 3,4,5-triethoxybenzoyl chloride (0.001 mol) in anhydrous ethanol.

- Step 2: Add hydrazine hydrate (0.001 mol) dropwise under nitrogen, followed by catalytic glacial acetic acid.

- Step 3: Reflux for 4–6 hours, evaporate under reduced pressure, and recrystallize the crude product from ethanol/water (1:1).

Key Parameters: - Solvent Choice: Ethanol ensures solubility and minimizes side reactions.

- Catalyst: Acetic acid accelerates imine bond formation .

- Purity Check: Monitor via TLC (silica gel, ethyl acetate/hexane 3:7).

Q. How should researchers characterize the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization: Grow crystals via slow evaporation of a saturated ethanol solution.

- Data Collection: Use a Rigaku R-AXIS RAPID II diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Employ SHELXL-2018 for structure solution and Olex2 for visualization.

Q. Table 1: Example Crystallographic Data (Analogous Compound)

| Parameter | Value (3,4,5-Trimethoxy Analog ) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell (Å, °) | a=38.587, b=4.8202, c=13.5915, β=108.459 |

| Resolution (Å) | 0.75 |

| R-factor | 0.040 |

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?

Methodological Answer:

- Target Selection: Prioritize enzymes with hydrophobic active sites (e.g., tyrosinase, acetylcholinesterase) due to the compound’s lipophilic ethoxy groups.

- Docking Software: Use AutoDock Vina or Schrödinger Maestro.

- Parameters:

- Grid Box: Center on catalytic residues (e.g., His61 for tyrosinase).

- Scoring Function: AMBER force field for binding affinity estimation.

- Validation: Compare docking scores with known inhibitors (e.g., kojic acid for tyrosinase) .

Q. How to resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Contradictions often arise from assay variability or bioavailability differences. Mitigation strategies:

Q. Table 2: Example Bioactivity Comparison

| Analog | IC50 (Tyrosinase) | Solubility (µg/mL) |

|---|---|---|

| 3,4,5-Trimethoxy | 12.3 µM | 45.2 |

| 3,4,5-Triethoxy | 8.7 µM | 28.9 |

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound derivatives?

Methodological Answer:

- Variable Groups: Synthesize analogs with:

- Alkoxy Modifications: Replace ethoxy with methoxy, propoxy.

- Hydrazide Substituents: Introduce aryl/alkyl groups on the hydrazide nitrogen.

- Assay Matrix: Test all analogs against a panel of targets (e.g., antimicrobial, antioxidant) using dose-response curves.

- Statistical Analysis: Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .

Q. How to address challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

- Process Optimization:

- Batch Reactor: Use a jacketed reactor with temperature control (±2°C).

- Workup: Replace rotary evaporation with falling-film evaporators for solvent removal.

- Purity Assurance: Implement inline FTIR to monitor reaction progress and HPLC (C18 column, 70:30 MeOH/H2O) for final purity ≥98% .

Q. What strategies validate the stability of this compound under physiological conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.